ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a piperazine ring, which is often found in pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs.
Mechanism of Action
Target of Action
The compound belongs to the class of coumarins , which are known to interact with a variety of biological targets.
Biochemical Pathways
Coumarins are involved in a variety of biochemical pathways due to their diverse biological activities. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Pharmacokinetics
Coumarins are generally well absorbed and can undergo extensive metabolism in the body .
Result of Action
Coumarins have been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. The nitro group is then introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
The piperazine ring is incorporated through a nucleophilic substitution reaction, where the chromene derivative reacts with piperazine in the presence of a suitable catalyst. The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromene ring can be hydrogenated to form a dihydrochromene derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Dihydrochromene derivatives: Formed by the hydrogenation of the chromene ring.
Carboxylic acids: Formed by the hydrolysis of the ester group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to enhance the bioavailability of therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant that also contains a coumarin core but lacks the piperazine ring.
Dicoumarol: Another anticoagulant with a similar structure but different functional groups.
7-Hydroxycoumarin: A simpler coumarin derivative with hydroxyl substitution.
The uniqueness of this compound lies in its combination of the chromene and piperazine rings, which confer distinct biological activities and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
ethyl 4-(6-nitro-2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7/c1-2-26-17(23)19-7-5-18(6-8-19)15(21)13-10-11-9-12(20(24)25)3-4-14(11)27-16(13)22/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYOEMTSDIISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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